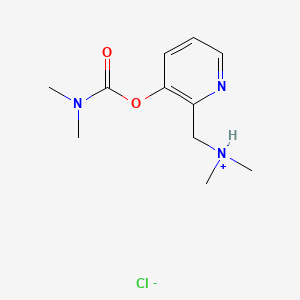
Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The resulting intermediate is then quaternized with methyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbamate group may inhibit enzymes by forming a covalent bond with the active site, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride: shares similarities with other carbamate esters and pyridine derivatives.
Dichloroaniline: Another compound with a substituted aromatic ring, used in the production of dyes and herbicides.
Uniqueness
What sets [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride apart is its unique combination of a pyridine ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69781-53-9 |
|---|---|
Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;/h5-7H,8H2,1-4H3;1H |
InChI Key |
CVVPSMJCFBFYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC=N1)OC(=O)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


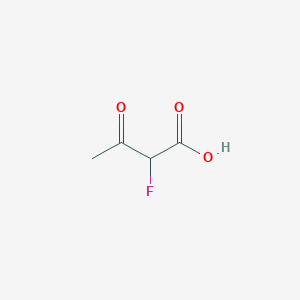

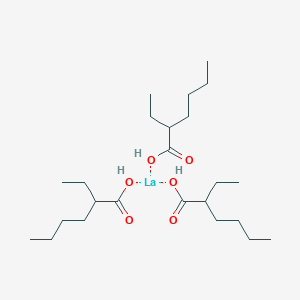
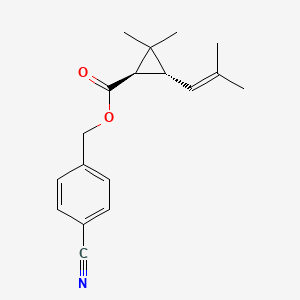

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
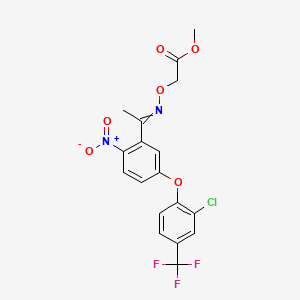
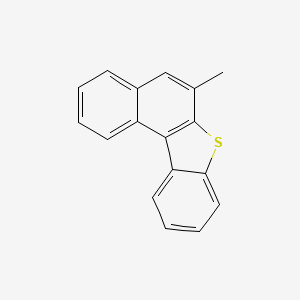

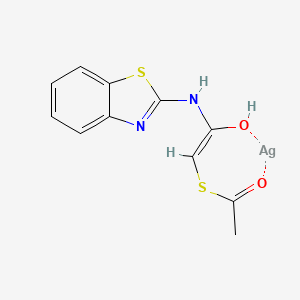
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
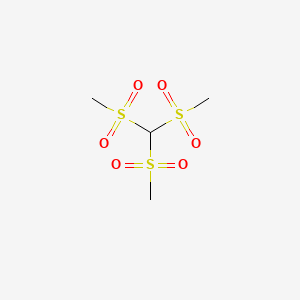

![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
